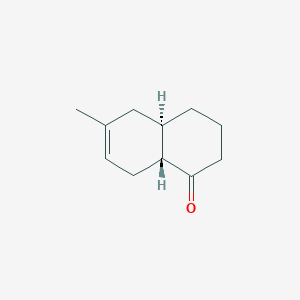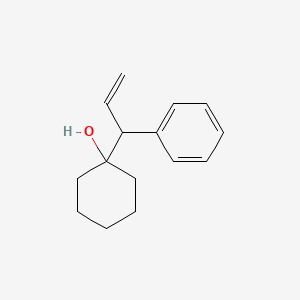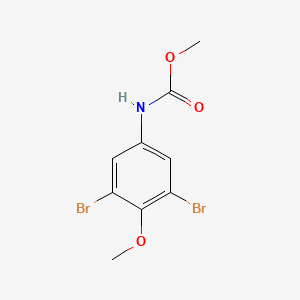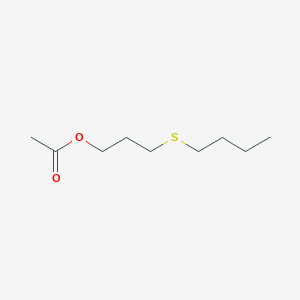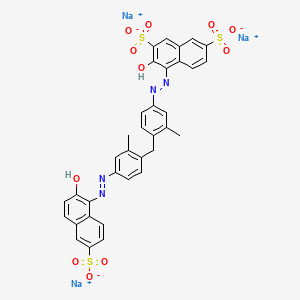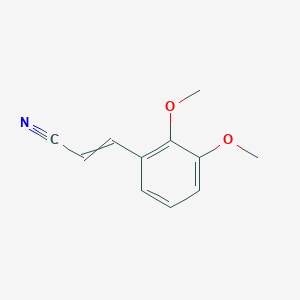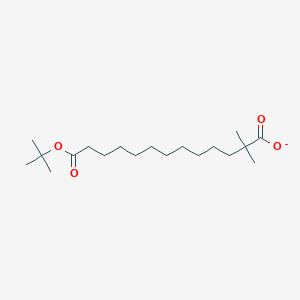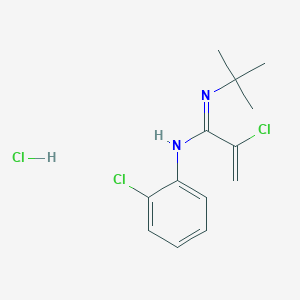
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride is a chemical compound with the molecular formula C7H13N2Cl. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propenimidamide group and a dimethylethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenimidamide,1-dimethylethyl)-, monohydrochloride typically involves the reaction of propenimidamide with a dimethylethyl group under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: It is used in the production of various industrial products, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Propenimidamide,1-dimethylethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenamide, N-(1,1-dimethylethyl)-: This compound has a similar structure but lacks the monohydrochloride group.
2-Propenimidamide, 2-chloro-N-(1,1-dimethylethyl)-: This compound includes a chloro group, which differentiates it from the original compound.
Uniqueness
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride is unique due to its specific structure and the presence of the monohydrochloride group. This structural feature imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85801-96-3 |
|---|---|
Molekularformel |
C13H17Cl3N2 |
Molekulargewicht |
307.6 g/mol |
IUPAC-Name |
N'-tert-butyl-2-chloro-N-(2-chlorophenyl)prop-2-enimidamide;hydrochloride |
InChI |
InChI=1S/C13H16Cl2N2.ClH/c1-9(14)12(17-13(2,3)4)16-11-8-6-5-7-10(11)15;/h5-8H,1H2,2-4H3,(H,16,17);1H |
InChI-Schlüssel |
UNPRDPCUWVOWCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=C(C(=C)Cl)NC1=CC=CC=C1Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


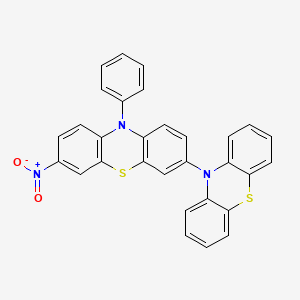

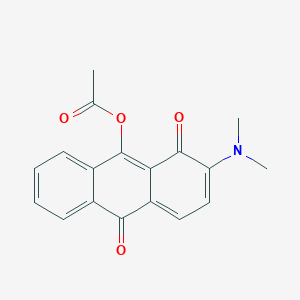
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)

